6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one
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Overview
Description
6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorophenylmethylthiourea. This intermediate is then reacted with 2,4-dihydroxy-6-aminopyrimidine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-chlorophenylthio)-6-hydroxypyrimidine
- 4-Amino-2-(3-bromophenylmethylthio)-6-hydroxypyrimidine
- 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine
Uniqueness
6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one is unique due to the presence of the 3-chlorophenylmethylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H10ClN3OS |
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Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |
InChI Key |
ATGRTSBOPIQKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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